molecular formula C15H26N2O3 B14129194 Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate

Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate

Cat. No.: B14129194
M. Wt: 282.38 g/mol
InChI Key: PUIKMYRVYUSFEH-UHFFFAOYSA-N
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Description

Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexane ring, a carbamate group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexyl isocyanate with methyl cyclohexanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure.

    Methyl 1-cyclohexene-1-carboxylate: Another related compound with a cyclohexene ring and a methyl ester group.

    1-Methyl-1-cyclohexanecarboxylic acid: A compound with a similar cyclohexane ring and a carboxylic acid group.

Uniqueness

Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is unique due to the presence of both a carbamate group and a methyl ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

methyl 1-(cyclohexylcarbamoylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-20-13(18)15(10-6-3-7-11-15)17-14(19)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,16,17,19)

InChI Key

PUIKMYRVYUSFEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)NC2CCCCC2

solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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